

Diisopropyl Azodicarboxylate (DIAD): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Diisopropylazodicarboxylate*

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An in-depth exploration of the structure, formula, synthesis, and application of Diisopropyl Azodicarboxylate (DIAD), a pivotal reagent in modern organic chemistry.

Diisopropyl Azodicarboxylate (DIAD) is a versatile reagent widely employed in organic synthesis, most notably as a key component in the Mitsunobu reaction.^{[1][2][3]} This guide provides a detailed overview of DIAD, including its chemical and physical properties, comprehensive experimental protocols for its synthesis and primary applications, and an elucidation of its structural and mechanistic characteristics.

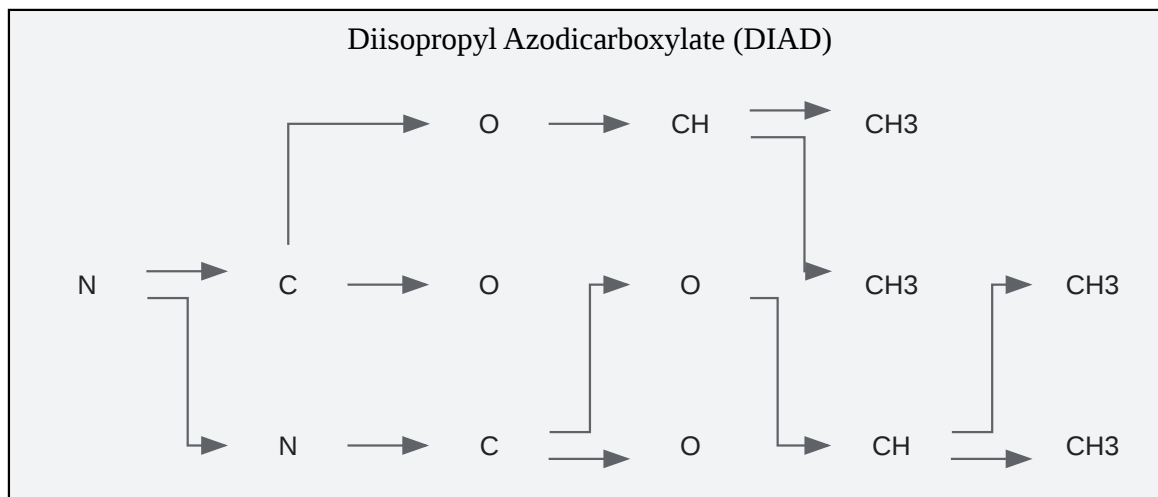
Core Properties of DIAD

DIAD, with the chemical formula $C_8H_{14}N_2O_4$, is the diisopropyl ester of azodicarboxylic acid.^[3] It is a pale yellow to orange liquid with a characteristic pungent odor.^[4] The quantitative physical and chemical properties of DIAD are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ N ₂ O ₄	[4]
Molecular Weight	202.21 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[4]
Odor	Pungent	[4]
Melting Point	3-5 °C	
Boiling Point	75 °C at 0.25 mmHg	
Density	1.027 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.420	
Solubility	Soluble in organic solvents (e.g., methanol, ethanol, acetone, dichloromethane); Insoluble in water	[4]
CAS Number	2446-83-5	[4]

Structural Elucidation and Spectroscopic Data

The chemical structure of DIAD is fundamental to its reactivity. The presence of the azo group (-N=N-) flanked by two electron-withdrawing carbamate groups makes it an excellent electron acceptor.



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Figure 1. Chemical Structure of DIAD

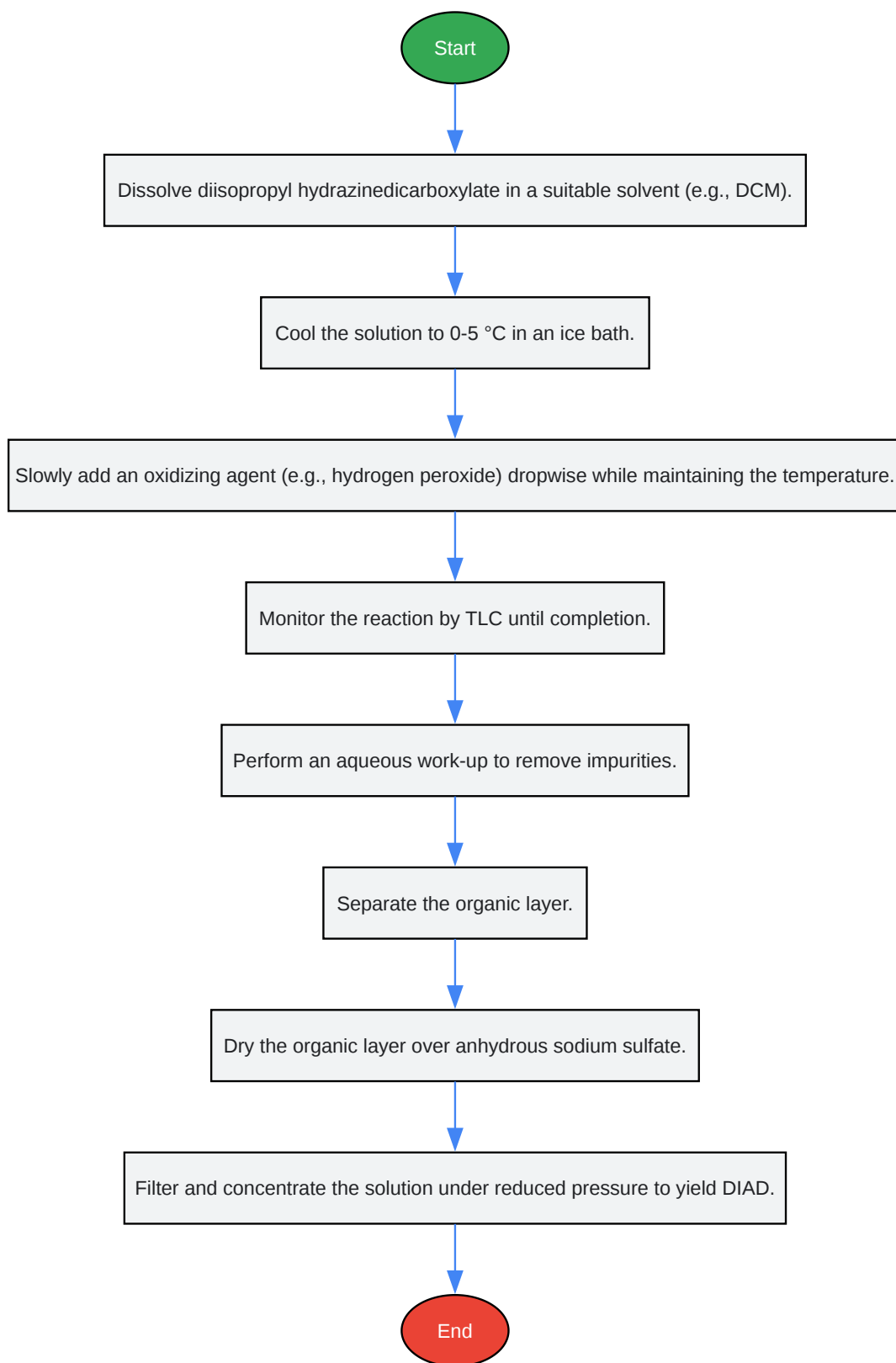
Spectroscopic Analysis:

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum of DIAD is characterized by two main signals. A septet corresponding to the two methine (CH) protons of the isopropyl groups is typically observed around 4.0 ppm. The twelve methyl (CH₃) protons appear as a doublet around 1.2 ppm.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum shows distinct signals for the carbonyl carbons, the methine carbons, and the methyl carbons of the isopropyl groups.
- **FT-IR (Fourier-Transform Infrared) Spectroscopy:** The FT-IR spectrum of DIAD exhibits a strong characteristic absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1750-1735 cm⁻¹. The C-O stretching and N=N stretching vibrations also give rise to characteristic peaks.

Experimental Protocols

Synthesis of Diisopropyl Azodicarboxylate (DIAD)

A common method for the synthesis of DIAD involves the oxidation of diisopropyl hydrazinedicarboxylate. The following is a representative experimental protocol.



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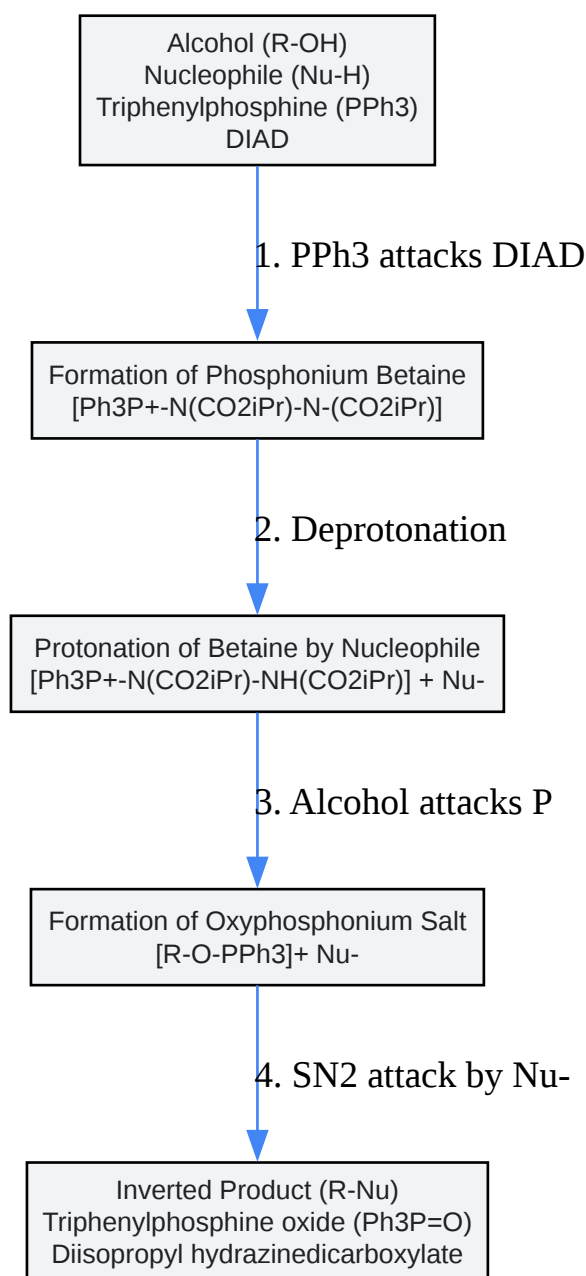
Figure 2. Experimental Workflow for DIAD Synthesis

Detailed Methodology:

- **Reaction Setup:** To a solution of diisopropyl hydrazinedicarboxylate (1 equivalent) in dichloromethane (DCM), cooled to 0 °C in an ice-water bath, add the oxidizing agent (e.g., 30% hydrogen peroxide, 1.1 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude DIAD.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure Diisopropyl Azodicarboxylate as a pale yellow oil.

The Mitsunobu Reaction using DIAD

The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups.^[2] DIAD, in conjunction with a phosphine (typically triphenylphosphine), is a cornerstone of this reaction.



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Figure 3. Simplified Mitsunobu Reaction Pathway

Detailed Experimental Protocol:

- **Reaction Setup:** To a solution of the alcohol (1 equivalent), the nucleophile (e.g., a carboxylic acid, 1.2 equivalents), and triphenylphosphine (1.2 equivalents) in an anhydrous solvent (e.g., THF or DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD (1.2 equivalents) dropwise.

- **Reaction Conditions:** Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
- **Monitoring:** Monitor the reaction progress by TLC.
- **Work-up and Purification:** Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.

Conclusion

Diisopropyl Azodicarboxylate is a powerful and versatile reagent in the arsenal of synthetic organic chemists. Its unique electronic properties make it an ideal component for a range of chemical transformations, most notably the Mitsunobu reaction. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and materials science. Researchers, scientists, and drug development professionals can leverage this information to design and execute novel synthetic strategies with greater efficiency and precision.

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